Bienvenue dans la boutique en ligne BenchChem!

8-Hydroxy-9,10-dihydroergotamine

5-HT1A receptor binding serotonin receptor pharmacology migraine prophylaxis target engagement

8-Hydroxy-9,10-dihydroergotamine (8′-OH-DHE; CAS 90650-44-5), also designated 8′-hydroxydihydroergotamine, is the principal pharmacologically active human metabolite of the antimigraine drug dihydroergotamine (DHE). This ergoline derivative retains the core ergopeptine scaffold of DHE but is distinguished by an 8′-hydroxyl modification introduced via hepatic CYP3A4-mediated oxidation.

Molecular Formula C₃₃H₃₇N₅O₆
Molecular Weight 599.68
Cat. No. B1154047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-9,10-dihydroergotamine
Synonyms(6aR,9S)-N-((2R,5S,10aS,10bS)-5-Benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-9-hydroxy-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide
Molecular FormulaC₃₃H₃₇N₅O₆
Molecular Weight599.68
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-9,10-dihydroergotamine (8′-OH-DHE) for Migraine Research & Analytical Reference Procurement: A Quantitative Comparator Guide


8-Hydroxy-9,10-dihydroergotamine (8′-OH-DHE; CAS 90650-44-5), also designated 8′-hydroxydihydroergotamine, is the principal pharmacologically active human metabolite of the antimigraine drug dihydroergotamine (DHE) [1]. This ergoline derivative retains the core ergopeptine scaffold of DHE but is distinguished by an 8′-hydroxyl modification introduced via hepatic CYP3A4-mediated oxidation [1][2]. Unlike the parent drug, 8′-OH-DHE circulates at substantially higher plasma concentrations following oral DHE administration and exhibits a divergent receptor pharmacology profile with enhanced affinity at specific serotonin receptor subtypes [1][3]. The compound is also recognized as Dihydroergotamine EP Impurity C, making it an essential reference standard for pharmaceutical quality control and analytical method validation [4].

Why Dihydroergotamine, Ergotamine, or Other Ergot Alkaloids Cannot Substitute for 8-Hydroxy-9,10-dihydroergotamine in Research and Analytical Applications


Substituting dihydroergotamine (DHE) or ergotamine for 8′-OH-DHE in receptor pharmacology studies, pharmacokinetic investigations, or analytical reference applications introduces fundamental errors because these compounds are not pharmacokinetically, pharmacodynamically, or structurally interchangeable. Following oral administration, 8′-OH-DHE reaches plasma concentrations 5–7 times higher than DHE itself, meaning that DHE alone does not recapitulate the in vivo pharmacologically active principle [1]. At the receptor level, 8′-OH-DHE exhibits 3–4 fold higher binding affinity at 5-HT1A receptors (IC50 8–11 nM vs. 28–30 nM for DHE) and produces significantly greater functional efficacy at postsynaptic 5-HT1A heteroreceptors in the hippocampus [2]. At 5-HT2B receptors, 8′-OH-DHE displays a Ki of 5 nM—approximately 29-fold higher affinity than ergotamine (Ki = 145 nM)—and uniquely drives persistent agonist-mediated receptor desensitization lasting >40 hours, a property not reproduced by DHE or other ergot alkaloids [3][4]. For analytical reference use, 8′-OH-DHE is the pharmacopoeia-defined impurity (EP Impurity C) that must be individually quantified; no other ergot derivative can serve as a surrogate standard [5].

Quantitative Differentiation Evidence for 8-Hydroxy-9,10-dihydroergotamine: Head-to-Head and Cross-Comparator Receptor Pharmacology, Functional Selectivity, and Exposure Data


3.1: 3–4 Fold Higher 5-HT1A Receptor Binding Affinity vs. Parent Dihydroergotamine in Rat Hippocampal Membranes

In direct competitive radioligand binding assays using rat hippocampal membrane preparations, 8′-OH-DHE inhibited [3H]8-OH-DPAT and [3H]WAY 100635 specific binding with IC50 values of 8 ± 3 nM and 11 ± 3 nM, respectively. Under identical experimental conditions, the parent compound DHE yielded IC50 values of 30 ± 4 nM and 28 ± 3 nM against the same radioligands [1]. This represents a 3.0–3.5 fold higher affinity for 8′-OH-DHE at the 5-HT1A receptor. Hill coefficient analysis confirmed cooperative binding for both compounds (8′-OH-DHE: nH = 1.34–1.61; DHE: nH = 1.20–1.35), with 8′-OH-DHE exhibiting significantly greater positive cooperativity (P<0.05) [1].

5-HT1A receptor binding serotonin receptor pharmacology migraine prophylaxis target engagement

3.2: 29-Fold Higher 5-HT2B Receptor Binding Affinity vs. Ergotamine—Implications for Safety Pharmacology Screening

At recombinant human 5-HT2B receptors expressed in stably transfected LMTK− fibroblasts, 8′-OH-DHE displayed a Ki of 5 nM, with the competition curve best fitted by a biphasic model indicating high-affinity binding [1]. In cross-study comparison with data generated under comparable radioligand binding conditions, the precursor ergot alkaloid ergotamine exhibits a substantially lower 5-HT2B affinity with Ki = 145 ± 13 nM [2]. This represents an approximately 29-fold affinity advantage for 8′-OH-DHE. Functionally, 8′-OH-DHE acted as a potent agonist at 5-HT2B with pEC50 = 8.32 ± 0.09 for cGMP production [1], whereas ergotamine's functional potency at this receptor is correspondingly weaker.

5-HT2B receptor drug-induced valvulopathy safety pharmacology ergot alkaloid selectivity

3.3: Superior Postsynaptic 5-HT1A Functional Efficacy in Hippocampal Dentate Gyrus vs. Parent DHE

In rat brain sections, 5-HT1A receptor-mediated [35S]GTP-γ-S binding was quantified as a direct measure of receptor–G-protein coupling efficacy. At the dentate gyrus, the full agonist 5-CT (10 μM) produced a specific binding signal of 18.41 ± 0.31 O.D. × 10² units. Under identical conditions, 8′-OH-DHE (10 μM) generated 17.07 ± 0.46 O.D. × 10² units, representing only a 7.3% reduction from the 5-CT maximum. In contrast, DHE (10 μM) produced only 14.82 ± 0.53 O.D. × 10² units, a 19.5% reduction from the 5-CT maximum that was statistically significant (P<0.01 vs. 5-CT) [1]. At the hippocampal CA1 area, 8′-OH-DHE achieved 13.84 ± 0.57 O.D. × 10² units (−14.4% vs. 5-CT) compared to DHE at 13.33 ± 0.43 O.D. × 10² units (−17.5% vs. 5-CT) [1]. Thus, 8′-OH-DHE consistently exhibited higher efficacy at postsynaptic 5-HT1A heteroreceptors, with the differentiation most pronounced in the dentate gyrus.

5-HT1A functional selectivity [35S]GTP-γ-S binding hippocampal neurotransmission G-protein coupling efficacy

3.4: Persistent 5-HT2B Receptor Desensitization Lasting >40 Hours vs. Reversible DHE Effect

Chronic exposure studies in stably transfected LMTK− fibroblasts expressing human 5-HT2B receptors revealed a qualitative and quantitative divergence between 8′-OH-DHE and DHE. After exposure to saturating concentrations (1 μM), 8′-OH-DHE induced 5-HT2B receptor uncoupling from both IP3 and cGMP signaling pathways that persisted for more than 40 hours [1]. In contrast, DHE-induced uncoupling was fully reversible within 10–15 hours [1]. Quantitatively, after 2 hours of 8′-OH-DHE exposure, only 14% of the initial stimulated cGMP level remained (86% suppression), whereas DHE produced substantially less suppression [1]. After 40 hours, 5-HT2B receptor expression (Bmax) recovered to only 86% of baseline following 8′-OH-DHE treatment but returned fully to baseline after DHE treatment [1]. At 5-HT2C receptors, both compounds produced reversible effects, highlighting the receptor-subtype selectivity of 8′-OH-DHE's persistent desensitization.

5-HT2B desensitization receptor uncoupling prophylactic mechanism chronic receptor regulation

3.5: 5–7 Fold Higher Systemic Exposure Than Parent DHE Following Oral Administration—Pharmacokinetic Differentiation

In a definitive human pharmacokinetic study, six male volunteers received a single 3 mg oral dose of tritium-labelled DHE. Plasma and urinary quantification revealed that the concentration of 8′-OH-DHE (designated Metabolite 4) exceeded that of unchanged DHE by 5–7 fold in both matrices [1]. The absolute plasma concentrations of 8′-OH-DHE were 5–7 times higher than DHE at all measured time points [1][2]. Notably, in receptor binding studies using mammalian brain preparations, 8′-OH-DHE displayed IC50 values at six monoaminergic binding sites that were similar to those of DHE, confirming that the metabolite is not merely a more abundant species but an equipotent or more potent pharmacologically active entity [1]. The same 5–7 fold exposure ratio was independently corroborated by Aellig (1984) in a separate cohort using direct local infusion pharmacodynamic measurements [2].

pharmacokinetics bioavailability first-pass metabolism metabolite exposure ratio

3.6: Scalable Total Synthesis Enabling Standalone Procurement as a Discrete Chemical Entity for Research and Reference Standard Use

A 2026 publication describes the first efficient, scalable total synthesis of 8-hydroxy-dihydroergotamine via coupling of dihydrolysergic acid to a stereochemically defined tricyclic amino cyclol precursor [1]. This convergent synthesis, validated by single-crystal X-ray structure analysis of a key intermediate, reliably yields 50–100 mg quantities of the target molecule [1]. Critically, the methodology was extended to produce a pentadeuterated ([²H₅]) isotopologue using [2,3,4,5,6-²H₅]L-phenylalanine, enabling stable isotope-labeled internal standard preparation for quantitative LC-MS/MS bioanalysis [1]. Prior to this advance, 8′-OH-DHE could only be obtained via isolation from biological matrices or as a low-abundance metabolite from DHE incubates, severely limiting its availability as a standalone research tool. The compound is simultaneously designated as Dihydroergotamine EP Impurity C (CAS 2881077-62-7), and the availability of synthetic material supports its use as a fully characterized reference standard compliant with pharmacopoeia requirements [2].

total synthesis stable isotope labeling reference standard manufacturing ergot alkaloid chemistry

Optimal Research, Analytical, and Industrial Application Scenarios for 8-Hydroxy-9,10-dihydroergotamine Based on Quantitative Differentiation Evidence


Scenario 1: Migraine Prophylaxis Target Engagement Studies Requiring 5-HT1A Receptor Agonism Modeling

Investigators studying the role of 5-HT1A receptor activation in migraine prophylaxis should select 8′-OH-DHE as the primary pharmacological probe rather than DHE. The compound's 3–4 fold higher binding affinity (IC50 8–11 nM vs. 28–30 nM for DHE [1]) and superior postsynaptic efficacy at hippocampal 5-HT1A heteroreceptors (only −7.3% below full agonist 5-CT maximum vs. −19.5% for DHE [1]) make it the appropriate ligand for reproducing the in vivo pharmacophore that mediates prophylactic serotonergic effects. In electrophysiological studies, 8′-OH-DHE inhibits dorsal raphe nucleus serotonergic neuron firing with EC50 = 30.4 ± 0.8 nM, providing a defined concentration range for in vitro slice pharmacology experiments [1].

Scenario 2: Cardiac Safety Screening Panels for 5-HT2B Agonism and Drug-Induced Valvulopathy Risk Assessment

8′-OH-DHE serves as a critical high-affinity reference agonist (Ki = 5 nM at human 5-HT2B [2]) for calibrating in vitro safety pharmacology assays designed to detect 5-HT2B-mediated valvulopathy liability. Its ~29-fold higher affinity compared to ergotamine (Ki = 145 nM [3]) and its uniquely persistent desensitization profile—uncoupling lasting >40 hours for both IP3 and cGMP pathways [2]—establish this compound as a positive control that reveals both acute agonism and chronic receptor regulation. Safety pharmacologists can use 8′-OH-DHE to benchmark assay sensitivity and to differentiate compounds that produce reversible vs. irreversible 5-HT2B modulation, a distinction with direct regulatory implications.

Scenario 3: Pharmaceutical Quality Control and ANDA Submission—Dihydroergotamine EP Impurity C Reference Standard

For analytical method development, method validation (AMV), and quality control (QC) applications in DHE drug product manufacturing, 8-hydroxy-9,10-dihydroergotamine is the designated EP Impurity C that must be individually identified and quantified [4]. The availability of a fully characterized synthetic standard with detailed certificates of analysis (COA) enables compliance with ICH Q3B impurity thresholds. The recent scalable total synthesis methodology (50–100 mg yields [5]) ensures a reliable supply chain for this critical reference material, supporting Abbreviated New Drug Application (ANDA) submissions, Drug Master File (DMF) documentation, and stability-indicating method validation for DHE-containing pharmaceutical products.

Scenario 4: Quantitative Bioanalytical LC-MS/MS Method Development Using Stable Isotope-Labeled Internal Standard

Clinical pharmacokinetic studies of DHE and its formulations require simultaneous quantification of DHE and 8′-OH-DHE in human plasma at low pg/mL concentrations (LLOQ = 10–11 pg/mL [6]). The successful synthesis of pentadeuterated ([²H₅]) 8-hydroxy-dihydroergotamine via the convergent synthetic route [5] now enables preparation of a stable isotope-labeled internal standard (SIL-IS) that corrects for matrix effects and ionization variability in LC-MS/MS assays. This application is essential for: (a) defining the true pharmacokinetic profile of DHE formulations where the metabolite's 5–7 fold higher exposure dominates total pharmacodynamic activity [7], and (b) supporting regulatory bioequivalence studies for generic DHE products.

Quote Request

Request a Quote for 8-Hydroxy-9,10-dihydroergotamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.